molecular formula C14H16AsGa B12657677 (Diphenylarsino)dimethylgallium CAS No. 94113-53-8

(Diphenylarsino)dimethylgallium

Katalognummer: B12657677
CAS-Nummer: 94113-53-8
Molekulargewicht: 328.92 g/mol
InChI-Schlüssel: GNYZZUPYIBEMNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Diphenylarsino)dimethylgallium is an organometallic compound with the molecular formula C₁₄H₁₆AsGa It is composed of a gallium atom bonded to two methyl groups and a diphenylarsino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylarsino)dimethylgallium typically involves the reaction of diphenylarsine with dimethylgallium chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:

Ph2AsH+Me2GaClPh2AsGaMe2+HCl\text{Ph}_2\text{AsH} + \text{Me}_2\text{GaCl} \rightarrow \text{Ph}_2\text{AsGaMe}_2 + \text{HCl} Ph2​AsH+Me2​GaCl→Ph2​AsGaMe2​+HCl

Where Ph represents a phenyl group and Me represents a methyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle the reagents and products safely.

Analyse Chemischer Reaktionen

Types of Reactions

(Diphenylarsino)dimethylgallium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form gallium oxide and other by-products.

    Substitution: The methyl groups can be substituted with other alkyl or aryl groups under suitable conditions.

    Coordination: The compound can form coordination complexes with various ligands, which can alter its chemical properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and alkyl or aryl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield gallium oxide, while substitution reactions can produce a variety of organogallium compounds with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

(Diphenylarsino)dimethylgallium has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in various organic synthesis reactions.

    Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.

    Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as a potential therapeutic agent.

    Industry: It is used in the semiconductor industry for the deposition of gallium-containing films and in the production of advanced materials with specific electronic properties.

Wirkmechanismus

The mechanism by which (Diphenylarsino)dimethylgallium exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Coordination with metal centers: The compound can form coordination complexes with metal ions, which can alter the reactivity and properties of the metal centers.

    Interaction with biological molecules: It may interact with proteins, nucleic acids, and other biomolecules, potentially affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trimethylgallium: Another organogallium compound with three methyl groups bonded to a gallium atom.

    Triphenylarsine: An organoarsenic compound with three phenyl groups bonded to an arsenic atom.

    Dimethylarsine: An organoarsenic compound with two methyl groups bonded to an arsenic atom.

Uniqueness

(Diphenylarsino)dimethylgallium is unique due to the presence of both gallium and arsenic in its structure, which imparts distinct chemical properties and reactivity. Its ability to form coordination complexes and undergo various chemical reactions makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

94113-53-8

Molekularformel

C14H16AsGa

Molekulargewicht

328.92 g/mol

InChI

InChI=1S/C12H10As.2CH3.Ga/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;/h1-10H;2*1H3;

InChI-Schlüssel

GNYZZUPYIBEMNR-UHFFFAOYSA-N

Kanonische SMILES

C[Ga]C.C1=CC=C(C=C1)[As]C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.